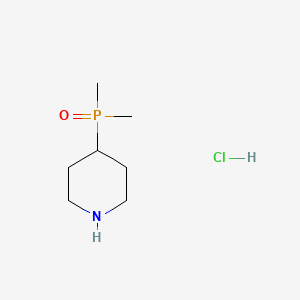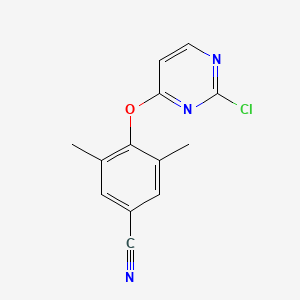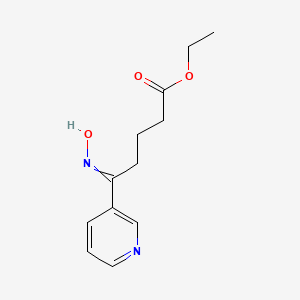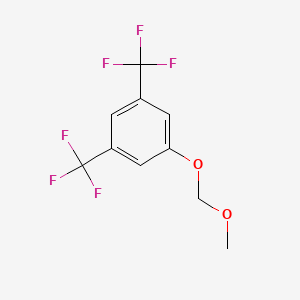![molecular formula C20H25NO2S B13901394 tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a benzylsulfanylphenyl group, and a carbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable benzylsulfanylphenyl derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Another method involves the use of a one-pot reaction where carbonylimidazolide is reacted with a nucleophile in the presence of water. This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for the continuous and controlled introduction of reactants, leading to higher yields and better scalability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R)-1-(4-aminomethylphenyl)ethyl]carbamate
- tert-butyl (4-ethynylphenyl)carbamate
Uniqueness
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is unique due to its specific structural features, such as the benzylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C20H25NO2S |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C20H25NO2S/c1-15(21-19(22)23-20(2,3)4)17-10-12-18(13-11-17)24-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
BETIGOZUTCFRPL-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)
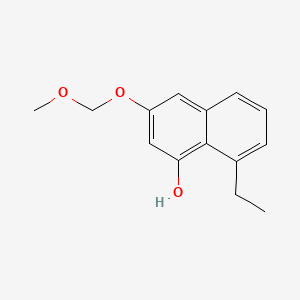

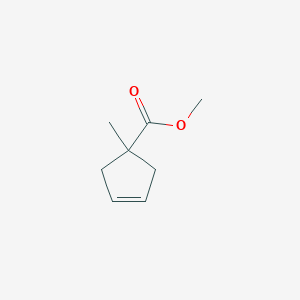
![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
